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Compound of Interest

Compound Name: 3,5-Dichlorophenol

Cat. No.: B058162 Get Quote

Spectroscopic Data for 3,5-Dichlorophenol: A
Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dichlorophenol (CAS No: 591-35-5), a chemical intermediate of interest in various research

and development applications. The data presented herein, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are intended for researchers,

scientists, and professionals in drug development.

Molecular Structure:

Chemical Name: 3,5-Dichlorophenol

Molecular Formula: C₆H₄Cl₂O[1][2][3][4]

Molecular Weight: 163.00 g/mol [2][5]
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Structure: 

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

data for 3,5-Dichlorophenol.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for 3,5-Dichlorophenol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.19 Doublet 1H H-4

~6.99 Triplet 2H H-2, H-6

~5.5 (variable) Singlet (broad) 1H OH

Note: The chemical shifts are approximate and can vary based on the solvent and

concentration. The broad singlet for the hydroxyl proton is characteristic and its position can be

highly variable.

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for 3,5-Dichlorophenol
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Chemical Shift (δ) ppm Assignment

~155.8 C-1 (C-OH)

~135.2 C-3, C-5 (C-Cl)

~121.5 C-4

~115.9 C-2, C-6

Note: These are predicted or reported values and may vary slightly depending on the

experimental conditions.[5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3,5-Dichlorophenol shows characteristic absorption bands corresponding to its

phenolic and chlorinated aromatic structure.

Table 3: Key IR Absorption Bands for 3,5-Dichlorophenol

Wavenumber (cm⁻¹) Intensity Assignment

~3300-3600 Strong, Broad O-H stretch (phenolic)

~3050-3100 Medium Aromatic C-H stretch

~1570-1600 Strong C=C aromatic ring stretch

~1450-1480 Strong C=C aromatic ring stretch

~1150-1250 Strong C-O stretch (phenol)

~800-900 Strong C-H out-of-plane bending

~650-800 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of 3,5-
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Dichlorophenol is characterized by a prominent molecular ion peak and isotopic peaks due to

the presence of two chlorine atoms.[5][6]

Table 4: Major Fragments in the Mass Spectrum of 3,5-Dichlorophenol

m/z Relative Intensity (%) Assignment

162 100 [M]⁺ (with ²³⁵Cl)

164 65
[M+2]⁺ (with one ³⁵Cl and one

³⁷Cl)

166 10 [M+4]⁺ (with ²³⁷Cl)

127 Moderate [M-Cl]⁺

99 Moderate [M-Cl-CO]⁺

63 Moderate [C₅H₃]⁺

Note: The isotopic pattern of the molecular ion (M, M+2, M+4) is a characteristic feature for

compounds containing two chlorine atoms.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 3,5-Dichlorophenol.
Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of 3,5-Dichlorophenol in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]

Tetramethylsilane (TMS) is typically used as an internal standard.

Instrumentation: A 300 MHz or higher NMR spectrometer is recommended for good

resolution.

¹H NMR Acquisition:

Tune and shim the spectrometer to achieve optimal field homogeneity.
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Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise

ratio.

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire the spectrum using proton decoupling.

A larger number of scans is typically required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

IR Spectroscopy Protocol
Sample Preparation:

KBr Pellet: Mix a small amount of finely ground 3,5-Dichlorophenol with dry potassium

bromide (KBr).[8] Press the mixture into a thin, transparent pellet using a hydraulic press.

Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a

paste.[5] Spread the mull between two salt plates (e.g., NaCl or KBr).

ATR: Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet/Nujol).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry Protocol
Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC)

system for separation and purification before entering the mass spectrometer.
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Instrumentation: A GC system coupled to a Mass Spectrometer (GC-MS) with an electron

ionization (EI) source.[5]

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

Temperature Program: A suitable temperature gradient is used to ensure good separation,

for example, starting at 60°C and ramping up to 250°C.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

Mass Range: Scan from m/z 40 to 400.

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion and

fragmentation patterns. Comparison with a spectral library (e.g., NIST) can confirm the

identity of the compound.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and a conceptual

representation of the data obtained.
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Caption: Workflow for the spectroscopic analysis and structural elucidation of 3,5-
Dichlorophenol.
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Caption: Relationship between 3,5-Dichlorophenol and the information derived from different

spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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